molecular formula C12H19NO3 B12641957 4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol

4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol

Cat. No.: B12641957
M. Wt: 225.28 g/mol
InChI Key: SCNOCUNCZCZCLR-UHFFFAOYSA-N
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Description

4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol is an organic compound with a complex structure that includes both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-4,6-dimethoxybenzaldehyde, which is then subjected to a series of reactions including condensation, reduction, and functional group transformations to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity while minimizing waste and cost. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic synthesis. Its effects in biological systems may involve interactions with enzymes and receptors, influencing metabolic and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Amino-4,6-dimethoxyphenyl)butan-1-ol is unique due to the presence of both amino and hydroxyl groups along with methoxy substituents on the aromatic ring.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

4-(2-amino-4,6-dimethoxyphenyl)butan-1-ol

InChI

InChI=1S/C12H19NO3/c1-15-9-7-11(13)10(5-3-4-6-14)12(8-9)16-2/h7-8,14H,3-6,13H2,1-2H3

InChI Key

SCNOCUNCZCZCLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CCCCO)N

Origin of Product

United States

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